molecular formula C11H16N2O7S2 B047984 Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]- CAS No. 121315-20-6

Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-

Cat. No. B047984
M. Wt: 352.4 g/mol
InChI Key: VDSCZRDDLKLPIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to "Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-," often involves multicomponent reactions that yield high-purity products through relatively straightforward procedures. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized via a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, showcasing a green synthesis approach with high yields and simple workup processes (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively analyzed through various spectroscopic and theoretical methods. A study on N-((4-aminophenyl)sulfonyl)benzamide utilized density functional theory (DFT) for optimization and analyzed vibrational frequencies, electronic properties, and molecular docking, indicating its potential bioactive nature (FazilathBasha et al., 2021).

Chemical Reactions and Properties

The reactivity and chemical properties of benzamide derivatives are subjects of continuous research. For example, the synthesis of 4-Amino-N-(4-sulfamoylphenyl)benzamide led to novel acridine sulfonamide compounds that showed inhibitory activity against carbonic anhydrase isoforms, highlighting the compound's utility in designing inhibitors with specific biological activities (Ulus et al., 2013).

Scientific Research Applications

ABTS/PP Decolorization Assay and Antioxidant Capacity

  • Antioxidant Assays : The ABTS/PP decolorization assay elucidates the antioxidant capacity of compounds, including those of phenolic nature, which can form coupling adducts with ABTS radicals. This assay's specificity and relevance in comparing antioxidants highlight the potential application of compounds in evaluating antioxidant systems during storage and processing, although it's not directly linked to benzamides or sulfonamides (Ilyasov et al., 2020).

Sulfonamides and Therapeutic Applications

  • Sulfonamide Drugs : Sulfonamides, a class to which related compounds might belong, show varied therapeutic applications beyond their traditional use as antibiotics. They've been integrated into drugs with diuretic, carbonic anhydrase inhibitory, and antiepileptic properties. Recent patents focus on novel sulfonamides with potential antitumor activities, demonstrating the versatile applications of this chemical class in developing new therapeutic agents (Carta et al., 2012).

Synthetic and Pharmacological Potential of Sultone Derivatives

  • Sultone Chemistry : The sultone core, present in some benzoxathiin derivatives, showcases significant synthetic and pharmacological potential, including antimicrobial and antitumor properties. This underlines the diverse applicability of such compounds in constructing new molecular systems with beneficial pharmacological characteristics (Hryhoriv et al., 2021).

Benzoxazinoids in Plant Defence and Antimicrobial Scaffolds

  • Plant Defence Metabolites : Benzoxazinoids, which include benzoxazinones and benzoxazolinones, are specialized metabolites with roles in plant defense against biological threats. Their antimicrobial potential, particularly against fungi and bacteria, showcases the application of naturally occurring compounds as scaffolds for designing new antimicrobial agents. This could suggest avenues for the exploration of benzamide derivatives in similar contexts (de Bruijn et al., 2018).

properties

IUPAC Name

2-[2-[(3-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O7S2/c12-10-3-1-2-9(8-10)11(14)13-4-6-21(15,16)7-5-20-22(17,18)19/h1-3,8H,4-7,12H2,(H,13,14)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSCZRDDLKLPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NCCS(=O)(=O)CCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073088
Record name Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-
Source EPA DSSTox
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-

CAS RN

121315-20-6
Record name 3-Amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]benzamide
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Record name Benzamide, 3-amino-N-(2-((2-(sulfooxy)ethyl)sulfonyl)ethyl)-
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Record name Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-
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Record name Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({2-[(3-aminobenzoyl)amino]ethyl}sulfonyl)ethyl hydrogen sulfate
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